molecular formula C16H18N2O B2597799 3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline CAS No. 2411241-00-2

3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline

Cat. No.: B2597799
CAS No.: 2411241-00-2
M. Wt: 254.333
InChI Key: DBJVIDRBSJBNKE-UHFFFAOYSA-N
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Description

3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core structure with a cyclobutylaziridine moiety attached via a methoxy linker, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as 2-aminobenzyl alcohol, under acidic conditions to form the quinoline ring. The cyclobutylaziridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable aziridine precursor reacts with the quinoline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine moiety, where nucleophiles such as amines or thiols can replace the aziridine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the aziridine moiety.

Scientific Research Applications

3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The aziridine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their activity. These interactions can result in the compound’s antimicrobial, antiviral, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline: A similar compound with a chlorine atom at the 8-position of the quinoline ring.

    3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline: A derivative with an additional methoxy group at the 8-position.

Uniqueness

3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline is unique due to its specific combination of a quinoline core and a cyclobutylaziridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule set it apart from other quinoline derivatives.

Properties

IUPAC Name

3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-7-16-12(4-1)8-15(9-17-16)19-11-14-10-18(14)13-5-3-6-13/h1-2,4,7-9,13-14H,3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJVIDRBSJBNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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